[(2-Bromoethoxy)(phenyl)methyl]benzene
Overview
Description
[(2-Bromoethoxy)(phenyl)methyl]benzene is an organic compound with the molecular formula C15H15BrO It is a benzene derivative where a phenylmethyl group is substituted with a 2-bromoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromoethoxy)(phenyl)methyl]benzene typically involves the reaction of benzyl alcohol with 2-bromoethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via the formation of an intermediate benzyl ether, which is then brominated to yield the final product.
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Step 1: Formation of Benzyl Ether
Reactants: Benzyl alcohol, 2-bromoethanol
Catalyst: Sulfuric acid
Conditions: Reflux the mixture at elevated temperatures (around 100°C) for several hours.
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Step 2: Bromination
Reactants: Benzyl ether intermediate
Reagent: Bromine or a brominating agent such as N-bromosuccinimide (NBS)
Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
[(2-Bromoethoxy)(phenyl)methyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding ethoxy derivative.
Common Reagents and Conditions
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Nucleophilic Substitution
Reagents: Sodium amide, potassium thiolate, sodium alkoxide
Conditions: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
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Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Reactions are usually performed in aqueous or organic solvents at room temperature or under reflux conditions.
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Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Reactions are carried out in anhydrous solvents such as ether or tetrahydrofuran (THF) at low temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl ethers or thioethers.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of ethoxybenzene derivatives.
Scientific Research Applications
[(2-Bromoethoxy)(phenyl)methyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials with specific properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: The compound is used in the study of biochemical pathways and the development of chemical probes.
Mechanism of Action
The mechanism of action of [(2-Bromoethoxy)(phenyl)methyl]benzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, the bromine atom is replaced by a hydrogen atom, resulting in the formation of reduced products.
Comparison with Similar Compounds
[(2-Bromoethoxy)(phenyl)methyl]benzene can be compared with other similar compounds such as:
(2-Bromoethyl)benzene: This compound lacks the ethoxy group and is used in similar nucleophilic substitution reactions.
Benzyl 2-bromoethyl ether: This compound has a similar structure but with a different substitution pattern on the benzene ring.
1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a similar bromoethoxy group but with a different alkyl chain length.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
[2-bromoethoxy(phenyl)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYARBELXZXURQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285408 | |
Record name | [(2-bromoethoxy)(phenyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70285408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6305-20-0 | |
Record name | NSC41692 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41692 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(2-bromoethoxy)(phenyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70285408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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